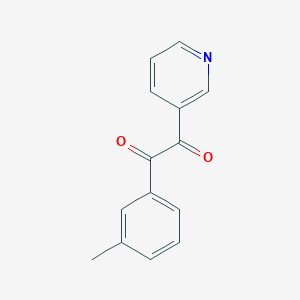
1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione is a compound that features a pyridine ring and a tolyl group connected through an ethanedione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione typically involves the reaction of pyridine derivatives with tolyl compounds under specific conditions. One common method includes the use of magnesium oxide nanoparticles as catalysts, which facilitate the formation of the desired product through a series of condensation and cyclization reactions . Another approach involves the use of base-mediated cascade reactions, which include Michael addition, intramolecular cyclization, and aromatization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable chemical properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyridine ring and are studied for their biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in various medicinal applications.
Uniqueness: 1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione is unique due to its specific combination of a pyridine ring and a tolyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H11NO2 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-2-pyridin-3-ylethane-1,2-dione |
InChI |
InChI=1S/C14H11NO2/c1-10-4-2-5-11(8-10)13(16)14(17)12-6-3-7-15-9-12/h2-9H,1H3 |
Clave InChI |
NLEXOTYKQLKFJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)C(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid](/img/structure/B14653896.png)

![(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene](/img/structure/B14653915.png)
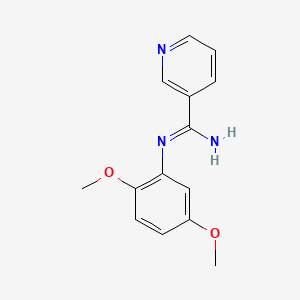
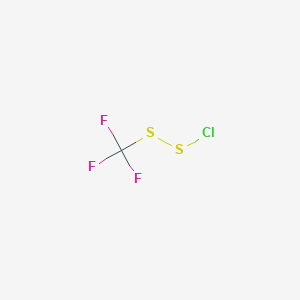
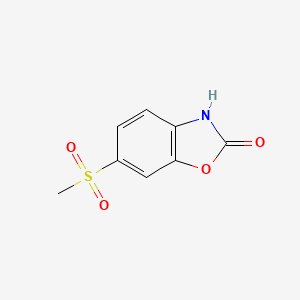
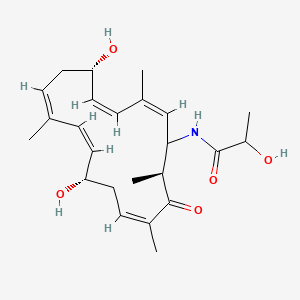
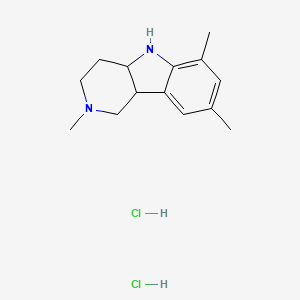
![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)
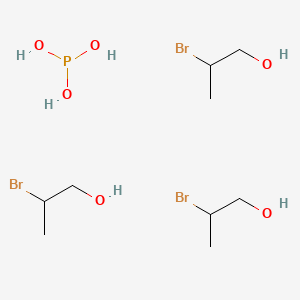
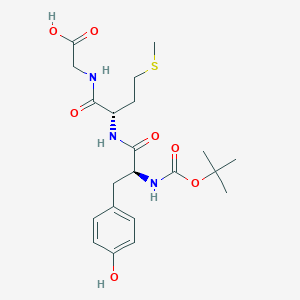


![8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B14653988.png)
